2-Chloro-N-(1-pyridin-4-ylpiperidin-4-yl)acetamide;hydrochloride
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Overview
Description
2-Chloro-N-(1-pyridin-4-ylpiperidin-4-yl)acetamide;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2-Chloro-N-(1-pyridin-4-ylpiperidin-4-yl)acetamide;hydrochloride involves several steps. One common method includes the reaction of 4-pyridylpiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-N-(1-pyridin-4-ylpiperidin-4-yl)acetamide;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-(1-pyridin-4-ylpiperidin-4-yl)acetamide;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-pyridin-4-ylpiperidin-4-yl)acetamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Chloro-N-(1-pyridin-4-ylpiperidin-4-yl)acetamide;hydrochloride can be compared with other piperidine derivatives, such as:
2-Chloro-N-(1-isopropyl-4-piperidinyl)acetamide;hydrochloride: Similar in structure but with an isopropyl group instead of a pyridyl group.
2-Chloro-N-(1-phenyl-4-piperidinyl)acetamide;hydrochloride: Contains a phenyl group instead of a pyridyl group.
2-Chloro-N-(1-methyl-4-piperidinyl)acetamide;hydrochloride: Features a methyl group instead of a pyridyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(1-pyridin-4-ylpiperidin-4-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.ClH/c13-9-12(17)15-10-3-7-16(8-4-10)11-1-5-14-6-2-11;/h1-2,5-6,10H,3-4,7-9H2,(H,15,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJIJFKCVNNXOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCl)C2=CC=NC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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